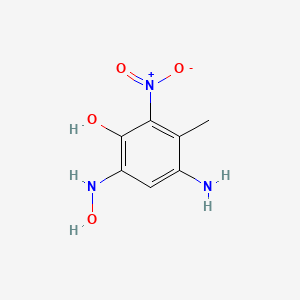
2-Butanone, 3-hydroxy-3-methyl-, lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-hydroxy-3-methyl-, lithium salt typically involves the reaction of 3-hydroxy-3-methyl-2-butanone with a lithium reagent. One common method is the reaction of 3-hydroxy-3-methyl-2-butanone with lithium ethoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 3-hydroxy-3-methyl-, lithium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the lithium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 3-hydroxy-3-methyl-, lithium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Butanone, 3-hydroxy-3-methyl-, lithium salt involves its interaction with various molecular targets and pathways. The lithium ion can interact with enzymes and proteins, affecting their activity and function. The compound’s unique structure allows it to participate in specific chemical reactions, influencing biological processes and chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-methyl-2-butanone: The parent compound without the lithium ion.
Dimethylacetylcarbinol: Another name for 3-hydroxy-3-methyl-2-butanone.
Methylacetoin: A similar compound with slight structural differences.
Uniqueness
2-Butanone, 3-hydroxy-3-methyl-, lithium salt is unique due to the presence of the lithium ion, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where lithium’s properties are advantageous .
Eigenschaften
CAS-Nummer |
137720-38-8 |
|---|---|
Molekularformel |
C5H9LiO2 |
Molekulargewicht |
108.1 g/mol |
IUPAC-Name |
lithium;2-methyl-3-oxobutan-2-olate |
InChI |
InChI=1S/C5H9O2.Li/c1-4(6)5(2,3)7;/h1-3H3;/q-1;+1 |
InChI-Schlüssel |
XBIFWYTVLHVBSL-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(=O)C(C)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)

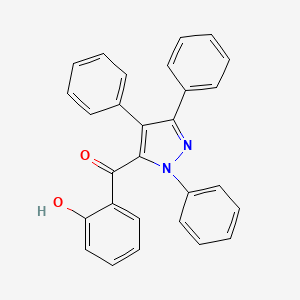


![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)
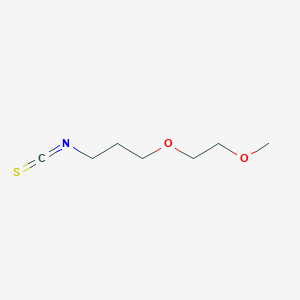
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
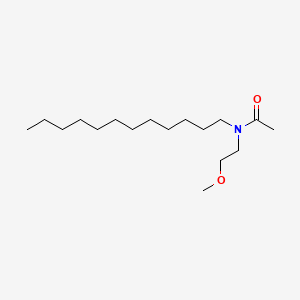
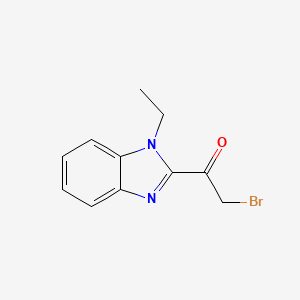

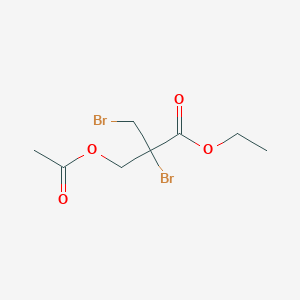
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)
